molecular formula C10H21NO2 B11757121 Methyl 3-[methyl(pentan-2-yl)amino]propanoate

Methyl 3-[methyl(pentan-2-yl)amino]propanoate

Cat. No.: B11757121
M. Wt: 187.28 g/mol
InChI Key: OFGLEEDDLJQSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[methyl(pentan-2-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of propanoic acid, featuring a methyl-substituted amino group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[methyl(pentan-2-yl)amino]propanoate typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method includes the reaction of 3-amino-3-methylpentanoic acid with methanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[methyl(pentan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[methyl(pentan-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[methyl(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
  • Methyl 3-(cyclopentylamino)propanoate

Uniqueness

Methyl 3-[methyl(pentan-2-yl)amino]propanoate is unique due to its specific substitution pattern on the amino group and the pentane chain. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-[methyl(pentan-2-yl)amino]propanoate

InChI

InChI=1S/C10H21NO2/c1-5-6-9(2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3

InChI Key

OFGLEEDDLJQSAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.